molecular formula C14H13NO3S B7589356 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid

2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid

Cat. No. B7589356
M. Wt: 275.32 g/mol
InChI Key: POPJSEXCSDPRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Meclofenamic acid, which is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. However,

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid. One area of research is the development of novel analogs of this compound that have improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid and its potential side effects.
In conclusion, 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid is a compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit COX enzymes makes it a useful tool for studying the inflammatory response, and its potential use in the treatment of cancer and other diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid involves the reaction of 2,4-dichlorobenzoic acid with 5-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to produce the final product, 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid.

Scientific Research Applications

2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This makes 2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.

properties

IUPAC Name

2-methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-8-7-10(4-5-11(8)14(17)18)15-13(16)12-6-3-9(2)19-12/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJSEXCSDPRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid

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